molecular formula C11H13N3O2 B2994261 N-(4-methylphenyl)-3-oxo-1-pyrazolidinecarboxamide CAS No. 303994-75-4

N-(4-methylphenyl)-3-oxo-1-pyrazolidinecarboxamide

Cat. No. B2994261
CAS RN: 303994-75-4
M. Wt: 219.244
InChI Key: COGQOZBEXNPTGS-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, structural formula, and molecular formula. The structure can often be found in chemical databases or scientific literature .


Synthesis Analysis

The synthesis of a compound involves the chemical reactions used to produce it. This information can be found in the scientific literature, particularly in articles focusing on synthetic chemistry .


Molecular Structure Analysis

The molecular structure can be analyzed using various spectroscopic methods like NMR, IR, UV-Vis, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

Physical and chemical properties include melting point, boiling point, solubility, stability, and reactivity. These can often be found in chemical databases or determined experimentally .

Scientific Research Applications

Synthesis and Characterization

Pyrazole and pyrazolone derivatives are synthesized for various scientific purposes, including exploring their biological activities and potential applications in drug discovery. For example, the synthesis and characterization of pyrazole derivatives, including their regioisomers, have been reported, with emphasis on their analytical characterization through chromatographic and spectroscopic methods (McLaughlin et al., 2016). This detailed characterization is crucial for identifying and differentiating closely related compounds for further research applications.

Anticancer Activity

Several studies have focused on synthesizing pyrazolone derivatives to evaluate their cytotoxicity against various cancer cell lines. For instance, pyrazolopyrimidine derivatives have been synthesized and showed significant anticancer activity against different human cancer cell lines, highlighting the potential of these compounds in anticancer drug development (Hassan et al., 2021).

Antifungal and Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antifungal and antimicrobial activities. Some compounds exhibited moderate to high antifungal activities against phytopathogenic fungi, suggesting their potential use as fungicides (Wu et al., 2012). Additionally, new pyrazolopyridines have been synthesized and showed antioxidant, antitumor, and antimicrobial activities, further demonstrating the versatility of pyrazole-based compounds in developing new therapeutic agents (El‐Borai et al., 2013).

Safety and Hazards

Information on safety and hazards can be found in the compound’s Material Safety Data Sheet (MSDS). This includes information on toxicity, environmental impact, handling, and storage .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified to improve its properties .

properties

IUPAC Name

N-(4-methylphenyl)-3-oxopyrazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-8-2-4-9(5-3-8)12-11(16)14-7-6-10(15)13-14/h2-5H,6-7H2,1H3,(H,12,16)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGQOZBEXNPTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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